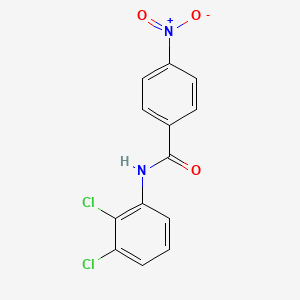![molecular formula C20H27N5O B5550155 3-({4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5550155.png)
3-({4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is related to a class of chemicals that can undergo various chemical reactions and possess unique chemical and physical properties. While there is no direct research on this exact compound, there are studies on similar structures that provide insights into their synthesis, properties, and potential applications.
Synthesis Analysis
Substituted tetrahydrocyclopenta[c]pyrazoles, which share a core structure with the compound , have been synthesized using intramolecular nitrilimine cycloaddition, highlighting a method that could be adapted for the synthesis of the target compound. This method involves the 3+2 intramolecular dipolar cycloaddition of nitrilimines to alkynes, which can be extended to versatile derivatives (Winters, Teleha, & Sui, 2014).
Molecular Structure Analysis
The molecular structure of compounds related to the target molecule, especially those containing the tetrahydrocyclopenta[c]pyrazole moiety, can be analyzed through various spectroscopic methods such as NMR, IR, and X-ray crystallography. These techniques provide detailed information on the molecular framework and the spatial arrangement of atoms within the molecule (Özdemir, Dayan, & Demirmen, 2016).
Chemical Reactions and Properties
The cyclopenta[c]pyrazole core is known for its reactivity towards various chemical reactions. The synthesis process itself, involving cycloadditions, can give rise to multiple derivatives, showcasing the compound’s versatile chemical behavior. Additionally, the presence of the imidazolyl and piperidinyl groups could influence its reactivity, making it a candidate for further functionalization (Pinna et al., 2013).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystalline structure can be inferred from similar compounds. The tetrahydrocyclopenta[c]pyrazole derivatives are generally crystalline solids, and their solubility can vary based on the substituents attached to the core structure. These properties are crucial for determining the compound's application and handling (Naveen et al., 2021).
科学的研究の応用
Potential Therapeutic Applications and Chemical Properties
H3 Receptor Antagonism : Compounds structurally related to the specified chemical have been investigated for their role as novel and selective non-imidazole histamine H3 receptor antagonists. Studies suggest that such compounds may have therapeutic potential in treating conditions such as dementia and neuropathic pain due to their ability to improve memory impairment and reduce secondary allodynia in animal models (Medhurst et al., 2007).
Antibacterial and Antimalarial Activities : Research on novel combinatorial libraries incorporating similar chemical structures has revealed significant antibacterial and antimalarial activities. These studies underscore the potential of such compounds in addressing infectious diseases (Kalaria, Satasia, & Raval, 2014).
Anticancer Potential : The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, closely related to the compound , has been explored for their antitumor activities. These efforts aim to develop novel mitotic inhibitors to combat cancer (Temple, Rose, Comber, & Rener, 1987).
Enzymatic Reaction Mechanisms : Studies have also delved into the mechanistic aspects of how similar compounds interact with enzymes and other biological targets. This research contributes to a deeper understanding of their potential pharmacological effects and could guide the development of new therapeutic agents (Yıldırım, Kandemirli, & Demir, 2005).
Synthetic Methodologies : Advancements in the synthesis of related imidazo[1,2-a]pyridines provide valuable insights into constructing complex molecules with potential biological activities. These synthetic strategies enable the exploration of novel drug candidates (Pericherla, Kaswan, Pandey, & Kumar, 2015).
作用機序
The mechanism of action of pyrazole compounds can vary widely depending on their specific structure and the biological target they interact with. Some pyrazole derivatives have shown a wide range of biological activities, including antispasmodic, anti-inflammatory, antibacterial, analgesic, antihyperglycemic, hypoglycemic, antineoplastic, and antidepressive activities .
Safety and Hazards
The safety and hazards of a specific pyrazole compound would depend on its specific structure. For example, some pyrazole compounds may have hazard statements like H302, H315, and H319, indicating that they may be harmful if swallowed, cause skin irritation, and cause serious eye irritation, respectively .
将来の方向性
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
特性
IUPAC Name |
[4-[1-(cyclobutylmethyl)imidazol-2-yl]piperidin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c26-20(18-16-5-2-6-17(16)22-23-18)24-10-7-15(8-11-24)19-21-9-12-25(19)13-14-3-1-4-14/h9,12,14-15H,1-8,10-11,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHKOGCDMYMBNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN=C2C3CCN(CC3)C(=O)C4=NNC5=C4CCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3-dimethylbenzamide](/img/structure/B5550075.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5550091.png)

![1-(4-methylphenyl)-4-[(2-oxo-1-oxaspiro[4.5]dec-4-yl)carbonyl]-2-piperazinone](/img/structure/B5550109.png)
![4-(1-ethyl-1H-imidazol-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidine](/img/structure/B5550110.png)
![10,11,12,13-tetrahydro-14H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-14-one](/img/structure/B5550115.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5550121.png)
![N'-(3-chlorobenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5550128.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(methoxymethyl)-2-furamide](/img/structure/B5550135.png)

![N-{(3R*,4S*)-4-cyclopropyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550163.png)
![2-bromo-N-(2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B5550170.png)
